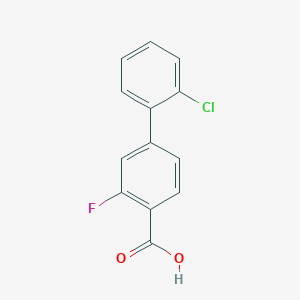

4-(2-Chlorophenyl)-2-fluorobenzoic acid

Description

Introduction

The systematic study of 4-(2-Chlorophenyl)-2-fluorobenzoic acid encompasses multiple dimensions of organic chemistry, ranging from nomenclatural conventions to structural analysis and historical context. This compound exemplifies the complexity inherent in polysubstituted aromatic systems, where multiple functional groups and substituents must be properly identified and positioned according to established International Union of Pure and Applied Chemistry guidelines. The presence of both a carboxylic acid functional group and halogen substituents creates a hierarchical naming challenge that requires careful application of priority rules and positional designation systems.

The structural characteristics of this compound reflect broader trends in organofluorine chemistry, a field that has evolved significantly since the early nineteenth century. The incorporation of fluorine atoms into organic molecules has historically presented both opportunities and challenges, with the unique properties of the carbon-fluorine bond contributing to distinctive chemical and physical behaviors. Similarly, the chlorine substituent adds another layer of complexity to the electronic and steric environment of the molecule.

From a structural perspective, this compound belongs to the class of biphenyl carboxylic acid derivatives, compounds that have garnered considerable attention due to their conformational properties and the influence of substituent patterns on molecular geometry. The biphenyl framework provides a rigid yet flexible scaffold that can adopt various conformational states depending on the nature and position of substituents, making such compounds valuable models for understanding structure-activity relationships in aromatic systems.

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex aromatic compounds containing multiple functional groups and substituents. According to current nomenclature guidelines, carboxylic acid groups take precedence over halogen substituents in determining the base name of the compound. The structure is therefore named as a benzoic acid derivative, with the carboxylic acid functional group serving as the principal functional group that determines the suffix of the compound name.

The numbering system for this compound begins with the carbon atom bearing the carboxylic acid group, which is designated as position 1. This follows the fundamental International Union of Pure and Applied Chemistry rule that the principal functional group should receive the lowest possible number. From this reference point, the fluorine substituent is located at position 2, establishing the "2-fluorobenzoic acid" portion of the name. The chlorophenyl group, which represents a more complex substituent, is attached at position 4 of the benzoic acid ring system.

The chlorophenyl substituent itself requires careful nomenclatural consideration. The designation "(2-Chlorophenyl)" indicates that the phenyl ring bears a chlorine substituent at the 2-position relative to the point of attachment to the main benzoic acid framework. This follows the standard convention for naming substituted phenyl groups as prefixes in International Union of Pure and Applied Chemistry nomenclature. The complete systematic name thus becomes this compound, which unambiguously describes the molecular structure and substitution pattern.

Alternative nomenclatural approaches might consider this compound as a biphenyl derivative, given its structural relationship to biphenyl systems. In such cases, the compound could potentially be named as a substituted biphenyl carboxylic acid. However, International Union of Pure and Applied Chemistry guidelines prioritize the carboxylic acid functional group, making the benzoic acid-based naming system the preferred approach. This hierarchical system ensures consistency and clarity in chemical communication, particularly when dealing with compounds containing multiple functional groups of different priorities.

The stereochemical considerations for this compound also merit discussion within the nomenclatural framework. While the compound does not possess traditional chiral centers, the biphenyl framework can exhibit conformational preferences that may be relevant for certain applications. The presence of substituents on both phenyl rings can influence the dihedral angle between the rings, potentially creating conformational barriers that could be significant under certain conditions.

Historical Development in Organofluorine Chemistry

The historical development of organofluorine chemistry provides essential context for understanding compounds like this compound. The field of organofluorine chemistry began in the early nineteenth century, with the first organofluorine compound being discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work established the foundation for subsequent developments in fluorine chemistry, although early progress was limited by the extreme reactivity and hazardous nature of fluorine-containing reagents.

A significant milestone in organofluorine chemistry occurred in 1862 when Alexander Borodin pioneered the halogen exchange method by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This work demonstrated a practical approach to introducing fluorine atoms into aromatic systems, a methodology that would later become fundamental to the synthesis of fluorinated aromatic compounds including fluorobenzoic acid derivatives. Borodin's contribution was particularly important because it provided a safer alternative to direct fluorination methods, which were prone to explosive reactions.

The development of aromatic fluorination methodologies continued to evolve throughout the late nineteenth and early twentieth centuries. In 1927, the Schiemann reaction was discovered, providing a reliable method for introducing fluorine atoms into aromatic rings through the decomposition of diazonium tetrafluoroborate salts. This reaction became particularly important for the synthesis of fluoroaromatic compounds and remains a standard method for preparing compounds such as the fluorobenzoic acid derivatives that form the structural basis of this compound.

The industrial development of organofluorine chemistry received significant impetus during World War II, when the Manhattan Project required large-scale production of fluorine and fluorinated compounds for uranium enrichment processes. This period marked a transition from laboratory curiosities to industrial-scale applications, leading to improved synthetic methodologies and a better understanding of fluorine chemistry. The wartime developments laid the groundwork for post-war advances in fluorinated pharmaceuticals, materials, and specialty chemicals.

The unique properties of the carbon-fluorine bond became increasingly recognized as organofluorine chemistry matured. The carbon-fluorine bond represents one of the strongest single bonds in organic chemistry, with bond energies around 480 kilojoules per mole, significantly exceeding those of other carbon-halogen bonds. This exceptional bond strength contributes to the thermal and chemical stability of fluorinated compounds, making them valuable for applications requiring durability under harsh conditions.

The electronegativity of fluorine, which is the highest of all elements at 3.98, creates distinctive electronic effects in fluorinated aromatic compounds. These effects can significantly influence the reactivity patterns and physical properties of compounds like this compound, where the fluorine substituent can affect both the electron density distribution and the overall molecular polarity. Understanding these electronic effects has been crucial for the rational design of fluorinated compounds with specific properties.

Structural Significance in Biphenyl Carboxylic Acid Derivatives

The structural analysis of this compound within the context of biphenyl carboxylic acid derivatives reveals important insights into molecular geometry, conformational behavior, and the influence of substituent effects on overall molecular structure. Biphenyl systems, characterized by two phenyl rings connected by a single carbon-carbon bond, exhibit inherent conformational flexibility that can be significantly influenced by the presence and positioning of substituents.

Research on biphenyl carboxylic acid derivatives has demonstrated that the dihedral angle between the two phenyl rings is highly dependent on the nature and position of substituents. In the case of this compound, the presence of both the carboxylic acid group and the halogen substituents creates a complex steric and electronic environment that influences the preferred conformational states. Studies on related biphenyl carboxylic acids have shown that twist angles can range from approximately 45 to 90 degrees, depending on the specific substitution pattern.

The carboxylic acid functional group in position 2 of one phenyl ring creates both steric and electronic influences on the overall molecular geometry. The planar nature of the carboxyl group and its ability to participate in hydrogen bonding interactions can affect both intramolecular and intermolecular structural arrangements. In crystalline forms, carboxylic acid groups typically form dimeric hydrogen-bonded structures, which can influence the solid-state packing and physical properties of the compound.

The fluorine substituent at the 2-position of the benzoic acid ring introduces additional complexity to the structural analysis. Fluorine's small van der Waals radius of 1.47 Angstroms, which is close to that of hydrogen at 1.2 Angstroms, means that steric interactions are minimized compared to other halogen substituents. However, the high electronegativity of fluorine creates significant electronic effects that can influence both the electron density distribution and the conformational preferences of the molecule.

The chlorophenyl substituent at the 4-position adds another dimension to the structural considerations. The chlorine atom, being larger than fluorine, can create more significant steric interactions, particularly if the two phenyl rings adopt conformations where the chlorine substituent comes into close proximity with other parts of the molecule. The electronic effects of chlorine, while less pronounced than those of fluorine, still contribute to the overall electronic environment of the compound.

Computational studies on related biphenyl systems have provided valuable insights into the preferred conformational states and energy barriers for rotation about the inter-ring bond. These studies have shown that substituted biphenyls can exhibit complex energy landscapes with multiple local minima corresponding to different conformational states. The presence of multiple substituents, as in this compound, can create additional complexity in these energy surfaces.

The structural significance of this compound extends beyond its immediate molecular geometry to its potential applications and reactivity patterns. The combination of electron-withdrawing substituents (fluorine and chlorine) with the carboxylic acid functional group creates a molecule with distinctive electronic properties that could be relevant for various applications in medicinal chemistry, materials science, or catalysis. The biphenyl framework provides a rigid yet conformationally flexible scaffold that can adopt various orientations, potentially allowing for selective interactions with biological or chemical targets.

Understanding the structural features of this compound also contributes to broader knowledge about structure-property relationships in substituted aromatic compounds. The systematic variation of substituent patterns in biphenyl carboxylic acid derivatives provides valuable information about how molecular structure influences physical properties, chemical reactivity, and potential biological activity. Such knowledge is essential for the rational design of new compounds with desired properties and functions.

Properties

IUPAC Name |

4-(2-chlorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXOFSGULVKCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681389 | |

| Record name | 2'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-99-5 | |

| Record name | 2′-Chloro-3-fluoro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505082-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Amino Protection and Oxidation of m-Chloroaniline Derivatives

One of the prominent methods to synthesize 4-(2-chlorophenyl)-2-fluorobenzoic acid involves starting from m-chloroaniline, which undergoes amino protection, oxidation, and fluorination steps.

Amino Protection: m-Chloroaniline is reacted with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of potassium carbonate, potassium iodide, ionic liquid, and deionized water. The reaction mixture is heated to 100°C and stirred for 1–3 hours. The product, N,N-bis-(trimethylsilyl)ethoxymethyl-3-chloroaniline, is isolated by cooling and filtration with a yield around 90-92%.

Oxidation to 4-Amino-2-chlorobenzoic Acid: The protected amino compound is oxidized using hydrogen peroxide and triphenylphosphine radium chloride in an organic solvent. The reaction is conducted at room temperature followed by heating to 50–70°C under 5–10 atmospheres pressure for several hours. This step yields 4-amino-2-chlorobenzoic acid with yields ranging from 93.6% to 95.6% depending on conditions.

Fluorination to Final Product: The 4-amino-2-chlorobenzoic acid is then fluorinated in an ionic liquid-water mixture with hydrogen peroxide, potassium fluoride, and phosphorus heteropoly tungstic acid ammonium salt as a catalyst. The reaction temperature is maintained between 40–50°C for 1.5 to 3 hours. After filtration and solvent removal, 2-chloro-4-fluorobenzoic acid (equivalent to this compound) is obtained with high yields of 96.9% to 97.5%.

Summary Table of Reaction Conditions and Yields:

| Step | Reagents & Conditions | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Amino Protection | m-Chloroaniline, 2-(trimethylsilyl)ethoxymethyl chloride, K2CO3, KI, ionic liquid, H2O | 100 | Atmospheric | 90.5–92.2 |

| Oxidation to 4-Amino-2-chlorobenzoic acid | H2O2, triphenylphosphine radium chloride, organic solvent | 25–70 | 5–10 | 93.6–95.6 |

| Fluorination to 2-chloro-4-fluorobenzoic acid | H2O2, KF, phosphorus heteropoly tungstic acid ammonium salt, ionic liquid, water | 40–50 | Atmospheric | 96.9–97.5 |

Preparation via Meerwein Arylation Reaction

An alternative synthesis approach involves the Meerwein arylation reaction, a radical-based arylation method, which has been patented for the preparation of 2-chloro-4-fluorobenzoic acid.

The Meerwein arylation typically involves the generation of aryl radicals from diazonium salts or other precursors, which then react with suitable substrates to form the desired aromatic carboxylic acids.

This method allows the direct introduction of the fluorine and chloro substituents on the benzoic acid ring under milder conditions compared to classical electrophilic substitution.

The process uses copper(II) chloride as a catalyst and tert-butyl nitrite as a radical initiator in an acetonitrile or ethyl acetate solvent system.

The reaction is controlled to optimize selectivity and yield of this compound.

The Meerwein arylation route offers a potentially more straightforward synthesis with fewer steps compared to multi-step protection and oxidation routes.

It can be adapted for industrial scale with appropriate optimization of reaction parameters.

This method requires handling of diazonium salts and radical initiators, which may pose safety and stability concerns.

The patent describing this method has been withdrawn, indicating possible challenges in reproducibility or commercial viability.

Comparative Analysis of Preparation Methods

| Feature | Amino Protection & Oxidation Route | Meerwein Arylation Route |

|---|---|---|

| Starting Material | m-Chloroaniline | Diazonium salts or aryl precursors |

| Number of Steps | Multi-step (protection, oxidation, fluorination) | Fewer steps, direct arylation |

| Reaction Conditions | Moderate temperature (40–100°C), elevated pressure | Mild to moderate temperature, radical conditions |

| Catalysts and Reagents | Ionic liquids, triphenylphosphine radium chloride, H2O2, KF, tungstic acid salt | Copper(II) chloride, tert-butyl nitrite |

| Yield Range (%) | High (90–97%) | Variable, dependent on optimization |

| Industrial Suitability | Suitable for batch production, scalable | Potentially scalable but with safety concerns |

| Safety and Environmental | Uses low-toxicity solvents and reagents | Requires careful handling of radicals and diazonium salts |

Research Findings and Notes

The amino protection method using 2-(trimethylsilyl)ethoxymethyl chloride is critical to prevent side reactions during oxidation and fluorination, improving yield and purity.

Ionic liquids serve as effective solvents and catalysts, enhancing reaction rates and selectivity in the fluorination step.

The use of phosphorus heteropoly tungstic acid ammonium salt as a catalyst in the fluorination step is notable for its high catalytic efficiency and reusability.

Reaction parameters such as temperature, pressure, and reagent molar ratios significantly influence the yield and purity of the final product.

Continuous stirring and controlled addition of reagents, especially hydrogen peroxide and potassium fluoride, are essential for optimal reaction progress.

The Meerwein arylation method, while innovative, requires further development to address safety and scalability issues before widespread industrial adoption.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, and other functionalized aromatic compounds. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(2-Chlorophenyl)-2-fluorobenzoic acid is C13H8ClF O2, with a molecular weight of approximately 252.66 g/mol. The compound features a benzoic acid functional group, which is crucial for its reactivity and biological activity. The presence of fluorine enhances metabolic stability and bioavailability, while the chlorine substituent allows for further chemical modifications .

Medicinal Chemistry

This compound has been explored as a pharmaceutical intermediate. Its fluorine substitution is known to improve the efficacy of drugs by enhancing their metabolic stability and bioavailability. The compound has potential applications in the treatment of various diseases, including cancer and central nervous system disorders .

Case Study: Antifungal Agents

Research has indicated that derivatives of this compound can serve as effective antifungal agents. For instance, a related compound demonstrated high activity against Candida albicans in a hematogenous infection model in mice, suggesting that similar derivatives may hold promise for treating fungal infections .

Biochemical Assays

The compound is utilized in studying enzyme interactions and as a potential inhibitor in biochemical assays. Its ability to modulate biological pathways makes it valuable for understanding complex biochemical processes .

Example Application: Enzyme Inhibition

Inhibitors derived from this compound have been assessed for their effectiveness in inhibiting specific enzymes involved in metabolic pathways, providing insights into their potential therapeutic roles.

Material Science

Beyond its applications in medicine, this compound is also relevant in materials science. It can be used as a building block for synthesizing complex organic molecules and materials with specific properties, such as liquid crystal materials .

Comparative Analysis of Applications

| Application Area | Description | Notable Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis; enhances drug properties | Potential antifungal agents; increased efficacy against infections |

| Biochemical Assays | Used to study enzyme interactions; serves as an inhibitor | Effective enzyme inhibitors identified through biochemical assays |

| Material Science | Building block for complex organic molecules; applicable in liquid crystals | Development of novel materials with enhanced properties |

Mechanism of Action

The mechanism of action of 2’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(2-chlorophenyl)-2-fluorobenzoic acid with structurally related halogenated benzoic acids:

Key Research Findings

Degradation Resistance: Fluorinated benzoic acids, including this compound, exhibit strong resistance to microbial degradation due to the stability of the C-F bond and steric hindrance from halogen substituents . In contrast, non-fluorinated analogs (e.g., 4-(2-chlorophenyl)benzoic acid) are more susceptible to biodegradation via decarboxylation and ring cleavage .

Environmental Persistence :

- 4-(1-Carboxyethyl)-2-fluorobenzoic acid, a metabolite structurally related to this compound, accumulates in aerobic sludge and persists for >80 days, indicating that fluorination significantly retards degradation .

- Compounds with electron-withdrawing groups (e.g., -Cl, -F) at ortho/para positions show prolonged environmental half-lives compared to meta-substituted derivatives .

Toxicity Implications :

- Fluorinated metabolites like 4-(1-carboxyethyl)-2-fluorobenzoic acid may generate toxic intermediates (e.g., 3-fluorocatechols) that inhibit microbial degradation pathways .

- Chlorinated analogs (e.g., 4-(2,3-dichlorophenyl)-2-fluorobenzoic acid) exhibit higher cytotoxicity due to increased halogen content, which disrupts cellular membranes and enzyme function .

Synthetic Utility: 4-(3-Chlorophenyl)-2-fluorobenzoic acid (CAS 1261929-04-7) is a precursor in synthesizing retinoid-X-receptor antagonists, highlighting the pharmacological relevance of fluorinated benzoic acids .

Data Table: Physicochemical Properties

| Property | This compound | 4-(3-Chlorophenyl)-2-fluorobenzoic acid | 4-(2,3-Dichlorophenyl)-2-fluorobenzoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 264.68 | 264.68 | 299.10 |

| LogP (Predicted) | 3.2 | 3.1 | 3.8 |

| Water Solubility (mg/L) | 12.5 | 15.3 | 8.9 |

| Degradation Half-Life (Days) | >80 | >60 | >100 |

Biological Activity

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C13H9ClF O2

Molecular Weight: 248.66 g/mol

The compound features a benzoic acid moiety substituted with a chlorophenyl group and a fluorine atom, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|---|

| This compound | 16-20 | 32-64 |

| Standard Antibiotics (e.g., Gentamicin) | 18-22 | 16-32 |

These findings suggest that the compound can be considered a potential candidate for further development as an antimicrobial agent.

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In animal models, it demonstrated efficacy in reducing edema induced by carrageenan, indicating its potential use in treating inflammatory conditions.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Interaction with Cellular Receptors: It may bind to specific receptors involved in inflammation and pain pathways, modulating their activity.

- Antioxidant Properties: The presence of the fluorine atom may enhance its ability to scavenge free radicals, contributing to its anti-inflammatory effects.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

A study published in MDPI evaluated various derivatives of benzoic acid, including this compound. The results indicated that this compound had comparable antimicrobial activity to established antibiotics, making it a viable candidate for further exploration in drug development . -

Anti-Inflammatory Effects:

In another study focusing on anti-inflammatory compounds, this compound was found to significantly reduce inflammation markers in macrophage cultures activated with lipopolysaccharide (LPS). The compound's ability to lower levels of nitric oxide (NO) and prostaglandin E2 (PGE2) was particularly noteworthy . -

Cytotoxicity Assessment:

A cytotoxicity assessment revealed that while the compound exhibited potent biological activities, it maintained a favorable safety profile at therapeutic concentrations, suggesting potential for clinical applications without significant toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Chlorophenyl)-2-fluorobenzoic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, fluorination can be achieved using fluorinating agents like Selectfluor™ under anhydrous conditions at 60–80°C. Reaction efficiency depends on solvent choice (e.g., DMF or THF) and stoichiometric ratios of precursors. Monitoring via thin-layer chromatography (TLC) and adjusting pH during workup can minimize byproducts. Safety protocols for handling fluorinating reagents, such as avoiding moisture exposure, are critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR resolve fluorine and proton environments, distinguishing positional isomers (e.g., para vs. ortho substituents).

- X-ray Crystallography : Confirms molecular geometry, particularly the dihedral angle between the chlorophenyl and fluorobenzoic acid moieties.

- HPLC-MS : Validates purity (>95%) and identifies degradation products under stress conditions (e.g., heat or light exposure).

Reference standards from PubChem or commercial catalogs (e.g., Kanto Reagents) ensure calibration accuracy .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 40°C (ambient) vs. -20°C (long-term storage).

- Humidity : 75% RH to test hydrolytic degradation.

- Light : UV/Vis irradiation to assess photolytic breakdown.

Analyze samples weekly via HPLC and IR spectroscopy to track carboxyl group integrity. Stability data should inform storage recommendations in argon-sealed vials .

Advanced Research Questions

Q. How do electronic effects of the chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The chloro group activates the benzene ring toward electrophilic substitution but deactivates it for nucleophilic attacks.

- Steric and Electronic Tuning : Fluorine’s electronegativity enhances meta-directing behavior, which can be computationally modeled using DFT to predict regioselectivity in Suzuki-Miyaura couplings.

- Case Study : Substituting the chloro group with methoxy (as in 4-methoxy analogs) alters reactivity due to contrasting electronic profiles, requiring adjusted catalyst systems (e.g., Pd(PPh) vs. Pd(OAc)) .

Q. How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR Studies : Test analogs (e.g., 4-chloro-2-cyano derivatives) against the same biological targets (e.g., COX-2 enzymes) under standardized assay conditions.

- Data Normalization : Account for variations in cell permeability (logP) and ionization (pKa) using HPLC-derived partition coefficients.

- Structural Analysis : Overlay X-ray structures of analogs bound to target proteins to identify key binding residues (e.g., hydrophobic pockets vs. hydrogen-bonding sites) .

Q. What strategies are recommended for mechanistic studies of the compound’s metabolic pathways?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (e.g., human CYP450 isoforms) with NADPH cofactors to identify phase I metabolites.

- Isotopic Labeling : Introduce at the carboxyl group to track decarboxylation pathways via LC-MS/MS.

- Computational Prediction : Tools like MetaSite model CYP450-mediated oxidation sites, prioritizing labile positions (e.g., benzylic carbons) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in melting points reported across literature sources?

- Methodological Answer :

- Purification : Recrystallize the compound using gradient solvent systems (e.g., ethanol/water) to remove impurities affecting melting ranges.

- Calibration : Validate melting point apparatus with reference standards (e.g., Kanto Reagents’ catalog lists mp 185–187°C for 2-chloro-4-fluorobenzoic acid).

- Polymorphism Screening : Perform DSC to detect polymorphic forms, which may explain variations (e.g., enantiotropic vs. monotropic transitions) .

Q. What experimental controls are essential when studying the compound’s interaction with biological targets?

- Methodological Answer :

- Negative Controls : Include analogs lacking key substituents (e.g., 4-phenyl-2-fluorobenzoic acid without chlorine) to isolate substituent-specific effects.

- Orthogonal Assays : Validate binding affinity (e.g., SPR) with functional assays (e.g., enzymatic inhibition) to rule out false positives.

- Buffer Compatibility : Test activity in multiple buffers (e.g., PBS vs. Tris-HCl) to account for pH-dependent solubility changes .

Tables for Key Comparisons

| Structural Analog | Key Feature | Impact on Reactivity |

|---|---|---|

| 4-Chloro-2-cyano-3-(difluoromethoxy)benzoic acid | Cyano group enhances electrophilicity | Higher reactivity in nucleophilic substitutions |

| 2-Chloro-4-(difluoromethoxy)benzoic acid | Altered substitution pattern | Reduced steric hindrance in coupling reactions |

| 4-Difluoromethoxybenzoic acid | Simpler structure (no chloro group) | Lower binding affinity to hydrophobic targets |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.